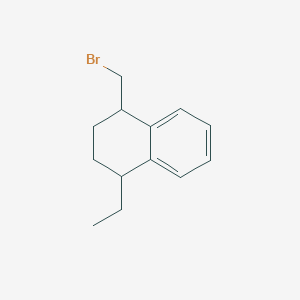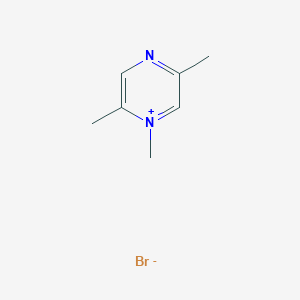
1,2,5-Trimethylpyrazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethylpyrazin-1-ium bromide is a quaternary ammonium compound with the molecular formula C7H11N2Br
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylpyrazin-1-ium bromide can be synthesized through the quaternization of 1,2,5-trimethylpyrazine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpyrazine+Methyl Bromide→1,2,5-Trimethylpyrazin-1-ium Bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethylpyrazin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinium ion back to the pyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1,2,5-trimethylpyrazin-1-ium chloride, acetate, etc.
Oxidation: Products include 1,2,5-trimethylpyrazin-1-ium N-oxide.
Reduction: Products include 1,2,5-trimethylpyrazine.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethylpyrazin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethylpyrazin-1-ium bromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Trimethylpyrazine
- 1,2,3-Trimethylpyrazine
- 1,2,5-Trimethylpyrazine
Comparison
1,2,5-Trimethylpyrazin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to its non-quaternary counterparts, it exhibits higher solubility in water and different reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88234-17-7 |
|---|---|
Molekularformel |
C7H11BrN2 |
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
1,2,5-trimethylpyrazin-1-ium;bromide |
InChI |
InChI=1S/C7H11N2.BrH/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CMVCXTHXCAITBF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=[N+]1C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
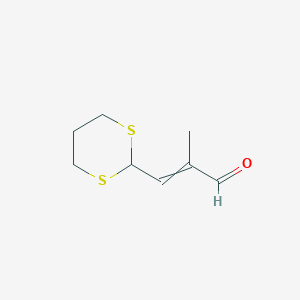

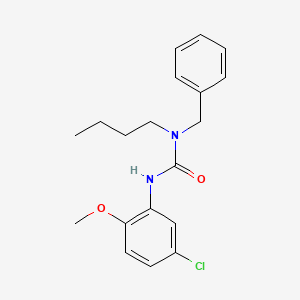
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
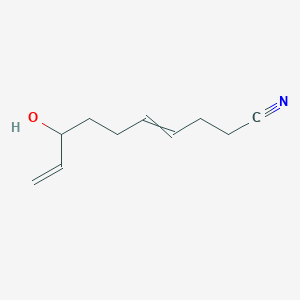
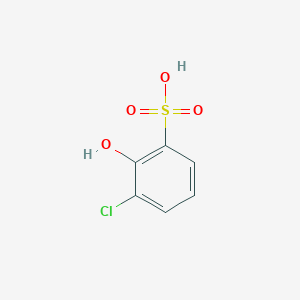
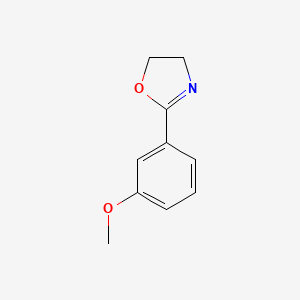
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
